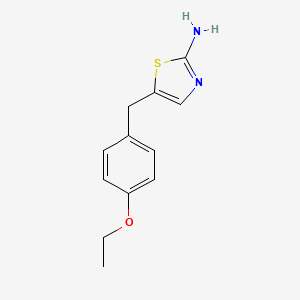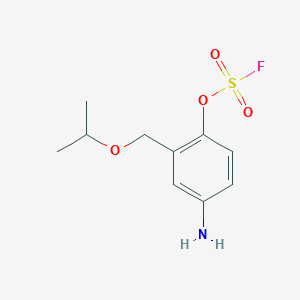
N-(4-(2-(3,4-Dihydroisochinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound notable for its potential in various scientific fields. This compound is structurally intricate, with a dihydroisoquinoline moiety connected to a thiazole ring through an oxoethyl linker, which is further attached to a cyclopropanecarboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, it serves as a precursor or intermediate in the synthesis of various complex molecules due to its rich functionality.
Biology: The compound’s structure lends itself to interactions with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential pharmacological properties are explored for therapeutic purposes, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s applications extend to materials science, where its unique structural attributes might be utilized in creating novel materials with desirable properties.
Wirkmechanismus
Isoquinolines
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a strong odor, and is used in making dyes, drugs, and insecticides .
Thiazoles
Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives. Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multistep organic synthesis.
Formation of the dihydroisoquinoline core: : This can be achieved via Pictet-Spengler condensation involving an aromatic aldehyde and an amine, followed by reduction.
Construction of the thiazole ring: : This is often synthesized through a Hantzsch thiazole synthesis which involves the condensation of α-haloketones with thioamides.
Coupling of the two moieties: : The oxoethyl linker is introduced, typically through alkylation reactions.
Attachment of the cyclopropanecarboxamide: : This final step can involve cyclopropanation reactions and subsequent amidation.
Industrial Production Methods: On an industrial scale, these synthesis routes need to be optimized for yield, purity, and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to scale up the production, ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound might undergo oxidation at the thiazole ring or the isoquinoline moiety.
Reduction: : The oxoethyl linker can be reduced to form alcohol derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the thiazole ring and the isoquinoline moiety.
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Halogenated reagents or organometallic compounds for nucleophilic substitution.
Major Products: Products formed from these reactions are typically derivatives that may retain the core structure but with functional groups altered or added, enabling further studies in diverse fields.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like dihydroisoquinolines or thiazoles, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide stands out due to its combined functionalities and the presence of a cyclopropanecarboxamide group, which imparts unique reactivity and stability.
Similar Compounds:Dihydroisoquinoline derivatives
Thiazole-based compounds
Cyclopropanecarboxamide derivatives
These similar compounds are often used in medicinal chemistry and materials science, but none combine all three functional groups in the same manner, highlighting the uniqueness of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide.
Eigenschaften
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-8-7-12-3-1-2-4-14(12)10-21)9-15-11-24-18(19-15)20-17(23)13-5-6-13/h1-4,11,13H,5-10H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXRCMVQUSLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)





![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)



![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2570939.png)
